1-Benzyloxy-9-decene
Description
1-Benzyloxy-9-decene is an organic compound characterized by a benzyloxy group (-O-CH₂C₆H₅) attached to a 10-carbon alkenyl chain (decene) at the first position. This structure confers unique physicochemical properties, making it valuable in organic synthesis, particularly as a protecting group for alcohols or as an intermediate in polymerization and alkylation reactions . The unsaturated decene chain introduces reactivity at the double bond, enabling further functionalization, while the benzyloxy group provides steric bulk and aromatic stability.
Properties
CAS No. |
100189-71-7 |
|---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
dec-9-enoxymethylbenzene |
InChI |
InChI=1S/C17H26O/c1-2-3-4-5-6-7-8-12-15-18-16-17-13-10-9-11-14-17/h2,9-11,13-14H,1,3-8,12,15-16H2 |
InChI Key |
ZOPVCRZGFUSKEF-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCOCC1=CC=CC=C1 |
Canonical SMILES |
C=CCCCCCCCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Benzyloxy-Substituted Aromatic Compounds
Several benzyloxy derivatives feature aromatic rings with substituents, such as halogens or nitro groups. Key examples include:
Key Differences :
- Reactivity : Halogenated benzyloxy compounds (e.g., bromine or fluorine substituents) undergo electrophilic substitution or cross-coupling reactions, whereas this compound’s decene chain participates in addition or polymerization reactions.
- Solubility: The long alkenyl chain in this compound enhances lipophilicity compared to aromatic analogs, making it more soluble in non-polar solvents .
Comparison with Aliphatic Benzyloxy Compounds
| Compound Name | Functional Group | Reactivity |
|---|---|---|
| 1-(Benzyloxy)propan-2-one | Ketone | Nucleophilic addition at carbonyl |
| This compound | Alkene | Radical polymerization, hydrogenation |
Key Differences :
- Functionalization : The ketone in 1-(Benzyloxy)propan-2-one allows for condensation reactions, while this compound’s alkene is tailored for chain-extension reactions.
- Stability : The saturated aliphatic chain in propan-2-one derivatives lacks the conjugation and reactivity of the decene chain’s double bond .
Comparison with Benzoate Esters
Benzoate esters (e.g., cis-3-Hexenyl benzoate, CAS 25152-85-6) differ in functional group chemistry:
| Compound Name | Functional Group | Reactivity |
|---|---|---|
| cis-3-Hexenyl benzoate | Ester | Hydrolysis, transesterification |
| This compound | Ether | Acid-catalyzed cleavage, stability |
Key Differences :
Comparison with Benzyl-Containing Pharmaceuticals
Benzathine benzylpenicillin (CAS 1538-09-6) contains a benzyl group but serves a distinct purpose:
| Compound Name | Structure | Primary Use |
|---|---|---|
| Benzathine benzylpenicillin | Penicillin salt | Antibiotic |
| This compound | Ether-alkene | Organic synthesis intermediate |
Key Differences :
- Function : Pharmaceuticals like benzathine benzylpenicillin leverage the benzyl group for solubility and stability, while this compound’s benzyloxy group acts as a protective moiety in synthesis .
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